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Capravirine: A Post-Mortem on a Promising
NNRTI

An In-depth Technical Guide on the Development and Discontinuation of a Once-Hopeful HIV-1
Inhibitor

This technical guide provides a comprehensive overview of the development history,
mechanism of action, and the ultimate discontinuation of capravirine (formerly known as
AG1549 and S-1153), a non-nucleoside reverse transcriptase inhibitor (NNRTI). Developed by
Pfizer, capravirine was once a promising candidate for the treatment of HIV-1 infection,
particularly in treatment-experienced patients. However, its journey from bench to bedside was
cut short due to a combination of factors including insufficient efficacy, and complex drug-drug
interactions. This document, intended for researchers, scientists, and drug development
professionals, delves into the scientific and clinical data that shaped the trajectory of
capravirine.

Introduction and Development History

Capravirine emerged in the mid-1990s from Shionogi & Co. and was later licensed and
developed by Agouron Pharmaceuticals, which was subsequently acquired by Pfizer.[1] As a
second-generation NNRTI, it was designed to be effective against HIV-1 strains that had
developed resistance to first-generation NNRTIs like nevirapine and efavirenz.[1] Preclinical
studies demonstrated potent antiviral activity against both wild-type and NNRTI-resistant
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strains of HIV-1.[1] A key distinguishing feature of capravirine was its unique resistance profile;
it was suggested that multiple mutations in the reverse transcriptase enzyme would be required
to confer resistance, a significant advantage over existing NNRTIs where a single mutation
could lead to treatment failure.[2]

The development of capravirine progressed through Phase | and into Phase Il clinical trials.
However, the program faced a significant setback in March 2001 when Pfizer announced a
restriction on its clinical trials.[3] This decision was based on the findings of a 12-month animal
toxicology study where vasculitis (inflammation of blood vessels) was observed in animals
receiving very high doses of the drug.[3] Although no cases of vasculitis were detected in
human trial participants, this finding necessitated further safety evaluations and temporarily
halted the broad expansion of clinical studies.[3]

Despite these safety concerns, development continued, focusing on treatment-experienced
patient populations. Ultimately, in July 2005, Pfizer announced the discontinuation of
capravirine's development.[4] The decision was primarily based on disappointing results from
two Phase llb clinical trials which failed to demonstrate a statistically significant benefit when
capravirine was added to a standard triple-drug antiretroviral therapy.[4]

Mechanism of Action

Capravirine, like other NNRTIs, is a non-competitive inhibitor of the HIV-1 reverse
transcriptase (RT) enzyme. It binds to a hydrophobic pocket in the p66 subunit of the RT,
located approximately 10 A away from the polymerase active site.[5] This binding induces a
conformational change in the enzyme, distorting the active site and thereby inhibiting the
conversion of viral RNA into DNA.

The unique resilience of capravirine to common NNRTI resistance mutations was attributed to
its distinct binding mode.[6] Crystal structure analysis of capravirine analogues in complex
with HIV-1 RT revealed an extensive network of hydrogen bonds with the main chain of
residues 101, 103, and 236 of the p66 subunit.[6] These interactions with the enzyme's
backbone, rather than the side chains which are prone to mutation, were thought to make
capravirine less susceptible to the effects of single-point mutations that confer resistance to
other NNRTIs.[6]
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Capravirine's inhibitory action on HIV-1 reverse transcriptase.

Key Experimental and Clinical Findings

The development of capravirine was marked by a series of preclinical and clinical studies
designed to evaluate its efficacy, safety, and pharmacokinetic profile.

Preclinical and Phase | Studies

Early in vitro studies highlighted capravirine's potent activity against a range of HIV-1 isolates,
including those with the K103N mutation, a common NNRTI resistance mutation. A Phase |
study in 55 HIV-1-infected individuals demonstrated that capravirine had potent antiviral
activity, even in treatment-experienced patients.[2] The most frequently reported adverse
events were mild diarrhea and nausea, with no drug-related rashes observed.[2]
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Phase | Study: Antiviral Activity

Parameter Result

Patient Population 55 HIV-1-infected individuals

CD4+ T lymphocyte count 50-500 cells/pL

Treatment Duration Up to 28 days

Median HIV-1 Load Decrease (Day 15) 1.34 log10 copies/mL (at 25 mg/kg/day)
Mean HIV-1 Load Decrease (Day 15) 1.45 log10 copies/mL (at 25 mg/kg/day)

Data from Gewurz et al., J Infect Dis, 2004.[2]

Phase IIb Clinical Trials and Discontinuation

The ultimate decision to halt the development of capravirine was driven by the outcomes of
two pivotal Phase Ilb, randomized, double-blind, placebo-controlled studies (NCT00052117
and NCT00006211, which appears to be an earlier identifier for a similar study design). These
trials were designed to assess the efficacy and safety of capravirine in treatment-experienced
patients who were failing their current antiretroviral regimens.

Unfortunately, specific quantitative results from these trials were not formally published in peer-
reviewed journals, and the study records on ClinicalTrials.gov do not have posted results.[7][8]
However, a presentation at the 8th Conference on Retroviruses and Opportunistic Infections
(CROI) in 2001 by Wolfe and colleagues provided a glimpse into the disappointing efficacy
data. In a study of NNRTI-experienced patients, the addition of capravirine to a regimen of
nelfinavir and two new nucleoside reverse transcriptase inhibitors (NRTIs) resulted in less than
30% of subjects achieving a plasma viral load of less than 50 copies/mL.[9] This was
considered a poor response, especially given that the patients were naive to the protease
inhibitor (P1) and the two NRTIs used in the new regimen.[9]
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Phase IlIb Study (as presented at 8th CROI)

Patient Population NNRTI-experienced, Pl-naive

Intervention Capravirine + Nelfinavir + 2 new NRTIs

] ] ] Proportion of subjects with plasma HIV-1 RNA
Primary Efficacy Endpoint ]
<50 copies/mL

Result < 30%

Data from Wolfe et al., 8th CROI, Abstract 323.
[©]

Experimental Protocols

Phase IIb Clinical Trial Design (General Overview based on available information for
NCTO00006211):[7]

o Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.

» Patient Population: HIV-1 infected adults with a history of treatment failure on an NNRTI-
containing regimen. Patients were required to have a detectable viral load.

e Treatment Arms:
o Arm 1: Capravirine + Nelfinavir (a protease inhibitor) + two new NRTIs.
o Arm 2: Placebo + Nelfinavir + two new NRTIs.

e Primary Endpoints: The primary measure of efficacy was the proportion of patients with a
plasma HIV-1 RNA level below a certain threshold (e.g., <400 or <50 copies/mL) at a
specified time point (e.qg., 24 or 48 weeks).

e Secondary Endpoints: Included changes in CD4+ cell count from baseline, the incidence of
adverse events, and the development of genotypic and phenotypic resistance.

o Key Assessments: Regular monitoring of plasma HIV-1 RNA levels, CD4+ cell counts,
clinical chemistry, and hematology. Pharmacokinetic sampling was also performed.
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Animal Toxicology Study (Vasculitis Finding):[3]
o Study Design: A 12-month, repeat-dose toxicology study.

e Animal Species: The specific species was not detailed in the publicly available
announcements, but dogs were mentioned in a later report.[10]

o Dosing: Animals received "very high doses" of capravirine. The exact dose levels were not
disclosed.

o Key Finding: The unexpected observation of vasculitis (inflammation of the blood vessels) in
the high-dose group. This was not observed in previous, shorter-duration animal safety
studies.

o Follow-up: This finding prompted further, more detailed animal toxicology studies to better
characterize the safety profile of capravirine.
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Workflow of capravirine's development and discontinuation.

Reasons for Discontinuation
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The decision to terminate the capravirine development program was multifactorial, with the
primary reasons being:

» Lack of Efficacy: The Phase IIb clinical trials failed to demonstrate a significant virological
benefit of adding capravirine to an optimized background regimen in treatment-experienced
patients.[4] The observed viral suppression rates were not superior to those achievable with
existing approved antiretroviral agents.

o Complex Drug-Drug Interactions: Capravirine was found to have complex interactions with
other antiretroviral drugs, particularly protease inhibitors. These interactions are likely
mediated through the induction or inhibition of cytochrome P450 enzymes, which are
responsible for the metabolism of many drugs. Such interactions would have made the use
of capravirine in combination regimens for treatment-experienced patients, who often
require multiple medications, challenging to manage.

o Underlying Safety Concerns: While vasculitis was not observed in humans, the findings in
animal studies cast a shadow over the long-term safety profile of the drug.[3] The need for
ongoing, intensive safety monitoring in all clinical trials added to the complexity and cost of
the development program.[10]

Conclusion

The story of capravirine serves as a salient case study in the challenges of antiretroviral drug
development. Despite a promising and unique mechanism of action that suggested an
advantage in overcoming drug resistance, the compound ultimately failed to deliver a clinically
meaningful benefit in the intended patient population. The combination of insufficient efficacy in
late-stage clinical trials, coupled with a complex drug interaction profile and unresolved safety
concerns from preclinical studies, led to the discontinuation of its development. This outcome
underscores the critical importance of demonstrating not just in vitro potency, but also a clear
clinical advantage and a manageable safety and interaction profile for any new therapeutic
agent to succeed in the evolving landscape of HIV treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2022.805187/full
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2022.805187/full
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2022.805187/full
https://pubmed.ncbi.nlm.nih.gov/15529260/
https://pubmed.ncbi.nlm.nih.gov/15529260/
https://www.bioworld.com/articles/554315-safety-issue-restricts-pfizer-capravirine-trials?v=preview
https://pubmed.ncbi.nlm.nih.gov/22934811/
https://pubmed.ncbi.nlm.nih.gov/22934811/
https://www.mdpi.com/1999-4915/2/2/606
https://www.researchgate.net/publication/230767616_The_HIV-1_Non-Nucleoside_Reverse_Transcriptase_Inhibitors_Part_V_Capravirine_and_Its_Analogues
https://www.clinicaltrials.gov/study/NCT00006211?tab=table
https://www.clinicaltrials.gov/study/NCT00052117?term=CAPRAVIRINE&rank=6
https://i-base.info/htb/4193
https://i-base.info/htb/4193
https://www.bioworld.com/articles/563493-capravirine-not-associated-to-date-with-an-increased-risk-of-vasculitis-in-the-clinic?v=preview
https://www.benchchem.com/product/b1668280#capravirine-development-history-and-discontinuation-reasons
https://www.benchchem.com/product/b1668280#capravirine-development-history-and-discontinuation-reasons
https://www.benchchem.com/product/b1668280#capravirine-development-history-and-discontinuation-reasons
https://www.benchchem.com/product/b1668280#capravirine-development-history-and-discontinuation-reasons
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1668280?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

